Sumatriptan
Overview
Description
Sumatriptan is a novel therapeutic agent introduced for the treatment of migraine, marking the advent of a molecular approach in the pharmacological management of migraine headaches. It is an indole derivative, specifically a non-ergot alkaloid, with agonist properties at receptors resembling the 5-HT1D subtype, also referred to as 5-HT1-like receptors. Sumatriptan's clinical efficacy extends to relieving headache, nausea, and photophobia in a significant proportion of patients experiencing acute migraine episodes. It is characterized by a favorable side effect and safety profile, distinguishing it from other migraine treatments .
Synthesis Analysis
The synthesis of sumatriptan has not been explicitly detailed in the provided papers. However, as a 5-HT1-like agonist, its development represents a targeted approach to migraine treatment, with its mechanism of action being shared by other compounds such as dihydroergotamine, which are also used in treating acute migraine headaches .
Molecular Structure Analysis
Sumatriptan, chemically known as 3-[2-(dimethylamino)ethyl]-N-methyl-1H-indole-5-methanesulfonamide, exhibits high affinity for 5-HT1D (Ki = 17 nM) and 5-HT1B (Ki = 27 nM) binding sites, with slightly less potency at 5-HT1A binding sites (Ki = 100 nM). It shows negligible activity at other analyzed neurotransmitter receptor sites, indicating its selective interaction with 5-HT1B and 5-HT1D receptors, which is believed to underlie its effectiveness in acute migraine treatment .
Chemical Reactions Analysis
The chemical reactions of sumatriptan within the body involve its metabolism to a major metabolite, an indole acetic acid analogue, which is excreted in the urine as the free acid and its ester glucuronide conjugate. This metabolic pathway is consistent across different species, including humans, with species-specific differences in the extent of conjugation and additional metabolic processes such as demethylation of the sulfonamide side chain observed in rodents and lagomorphs .
Physical and Chemical Properties Analysis
Sumatriptan has a high bioavailability of 96% following subcutaneous injection, but this drops to 14% following oral administration due to first-pass metabolism. It is rapidly absorbed after subcutaneous injection, reaching peak concentration in 10 minutes, and exhibits a volume of distribution greater than total body water at 170L. The drug is less than 20% protein-bound and is rapidly cleared from the plasma with an elimination half-life of around 2 hours. The pharmacokinetic profile of sumatriptan is not significantly altered by factors such as acute migraine attacks, age, or gender. However, caution is advised when administering to patients with liver disease due to the lack of studies in this population .
Sumatriptan is a potent vasoconstrictor of human dural arteries, with its vasoconstrictive action being mediated via activation of 5-HT1D or 5-HT1-like receptors, and it does not appear to activate 5-HT2 receptors . It also causes a vasopressor response in systemic and pulmonary arterial circulations and coronary artery vasoconstriction without significant changes in heart rate or ECG morphology . Despite its vasoconstrictor activity, sumatriptan has a low abuse potential, with psychoactive effects that are distinct from prototypic drugs of abuse .
Scientific Research Applications
Discovery and Development
- The Discovery of Sumatriptan : Sumatriptan's development revolutionized acute migraine treatment, leading to the discovery of other triptans. Its anti-migraine effects are mediated via 5-HT1B and possibly 5-HT1D receptors, suggesting new anti-migraine drug designs could focus on other Gi protein-coupled receptor types (Humphrey, 2007).
Mechanisms of Action
- Effects on Visceral Pain : Sumatriptan, primarily used for headache relief, also suppresses inflammatory and noninflammatory visceral pain, possibly through peripheral 5HT1(B)/(D) receptors. Its actions within the rostral ventromedial medulla (RVM) suggest potential new strategies for visceral pain therapy (Vera-Portocarrero et al., 2008).
- Aortic Blood Pressure and Stiffness : Sumatriptan's effects on aortic blood pressure, stiffness, and pressure waveform have implications for understanding its cardiovascular impacts, particularly in migraine treatment (Vanmolkot & Hoon, 2006).
- Gastric Motility : Sumatriptan acts as an agonist at 5-HT1P receptors on myenteric neurones in the guinea-pig gastric antrum, influencing gastric motility and suggesting direct action on enteric neurons (Tack et al., 2007).
- Cephalic Arteries Study : Its role as a cranial vasoconstrictor acting on 5-HT1B/1D receptors in cephalic vessels has been a subject of extensive study, leading to insights into its multiple modes of action (Amin et al., 2013).
Binding and Interaction Studies
- Molecular Interactions : Understanding sumatriptan's interaction with proteins like bovine serum albumin (BSA) provides insights into its molecular mechanisms and potential therapeutic uses (Naik & Seetharamappa, 2022).
- Neuronal Communication Disruption : Its role in disrupting communication between peripheral and central trigeminovascular neurons underscores its complex mechanism in migraine treatment (Levy et al., 2004).
Comparative and Pharmacokinetic Studies
- Pharmacokinetics in Healthy Volunteers : The pharmacokinetics of sumatriptan, including absorption and metabolism, are crucial in understanding its therapeutic effectiveness (Lacey et al., 2004).
- Comparative Review of Triptans : Comparing sumatriptan with other triptans reveals minor pharmacodynamic differences, informing its clinical use in migraine therapy (Tfelt-Hansen et al., 2000).
Pain Reduction and Anti-Inflammatory Properties
- Reduction of Somatic and Visceral Pain in Mice : Sumatriptan's profound anti-hyperalgesic action in inflammatory pain models in mice highlights its potential beyond migraine treatment (Nikai et al., 2008).
- Anti-Inflammatory Agent : Evidence of sumatriptan's anti-inflammatory properties in various conditions suggests its repositioning beyond migraine therapy (Ala et al., 2021).
Safety And Hazards
Sumatriptan should only be used if a clear diagnosis of a migraine headache has been established. It is not suitable for people with certain cardiovascular conditions including coronary artery disease, Prinzmetal’s angina, Wolff-Parkinson-White syndrome, a history of stroke or transient ischemic attack (TIA), uncontrolled high blood pressure, or peripheral vascular disease . An overdose can cause fainting, slowed heart rate, vomiting, loss of bladder and bowel control, and sleepiness .
Future Directions
Sumatriptan is approved by the U.S. Food and Drug Administration (FDA) as an abortive treatment for migraine attacks in adults, both with and without aura. The FDA has approved the fixed-dose combination of sumatriptan and naproxen sodium as a treatment option for migraines in patients aged 12 or older . The American Headache Society and American Academy of Neurology also approve using sumatriptan and naproxen to treat acute migraine .
properties
IUPAC Name |
1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3/h4-5,8-9,15-16H,6-7,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKPFRSPSRPDEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
103628-48-4 (succinate) | |
Record name | Sumatriptan [USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103628462 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023628 | |
Record name | Sumatriptan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023628 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Sumatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
40.3 [ug/mL] (The mean of the results at pH 7.4), 54mg/mL | |
Record name | SID49679316 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Record name | Sumatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sumatriptan is an agonist of 5-HT1B and 5-HT1D. This agonism leads to constriction of cranial blood vessels and inhibits the release of pro-inflammatory neuropeptides. Sumatriptan decreases carotid arterial blood flow, but increases blood flow velocity in the internal carotid artery and middle cerebral artery.[A179734 Agonism of the 5-HT1B and 5-HT1D receptors also inhibits sensory neurons, preventing the release of vasoactive peptides.[A179734 Sumatriptan does not cross the blood brain barrier., Sumatriptan and other currently available drugs that are effective for acute migraine, including dihydroergotamine and ergotamine, have binding affinity for serotonin type 1 (5-HT1) receptors, particularly the 5-HT1D (also called 5-HT1Dalpha) and 5-HT1B (also called 5-HT1Dbeta) subtypes located on trigeminal sensory neurons innervating dural blood vessels. The 5-HT1B and 5-HT1D receptors function as autoreceptors, activation of which leads to inhibition of firing of serotonin neurons and a reduction in the synthesis and release of serotonin. Upon binding to these 5-HT1 receptor subtypes, sumatriptan inhibits adenylate cyclase activity via regulatory G proteins, increases intracellular calcium, and affects other intracellular events that lead to vasoconstriction and inhibition of sensory nociceptive (trigeminal) nerve firing and vasoactive neuropeptide release. Sumatriptan has the highest affinity for the 5-HT1D receptor, the most common serotonin receptor subtype in the brain, and a 2- to 17-fold lower affinity for 5-HT1A receptors; agonist activity at 5-HT1A and other serotonin receptors may be responsible for some of the adverse effects noted with administration of serotonin or serotonergic antimigraine drugs (eg, ergotamine, dihydroergotamine). Sumatriptan has essentially no affinity for (based on standard radioligand binding assays) nor pharmacologic activity at other serotonin receptors (eg, 5-HT2, 5-HT3) or at receptors of the dopamine1, dopamine2, muscarinic, histamine, benzodiazepine, or alpha1-, alpha2-, or beta-adrenergic type., Sumatriptan is a selective agonist of vascular serotonin (5-hydroxytryptamine; 5-HT) type 1-like receptors, probably the 5-HT1D and 5-HT1B subtypes. The mechanisms involved in the pathogenesis of migraine and cluster headache are not clearly understood; consequently, the precise mechanism of action of sumatriptan in the management of these disorders has not been established. However, current data suggest that sumatriptan may ameliorate migraine and cluster headache through selective constriction of certain large cranial blood vessels and/or inhibition of neurogenic inflammatory processes in the CNS. While some features of migraine clearly reflect effects on cerebral blood vessels, neurogenic mechanisms involving activation of the trigeminovascular system also have been implicated; current evidence suggests that both mechanisms may be involved., The vascular 5-HT1 receptor subtype that sumatriptan activates is present on cranial arteries in both dog and primate, on the human basilar artery, and in the vasculature of human dura mater and mediates vasoconstriction. This action in humans correlates with the relief of migraine headache. In addition to causing vasoconstriction, experimental data from animal studies show that sumatriptan also activates 5-HT1 receptors on peripheral terminals of the trigeminal nerve innervating cranial blood vessels. Such an action may also contribute to the antimigrainous effect of sumatriptan in humans., Sumatriptan selectively reduces carotid arterial blood flow and/or constricts carotid arteriovenous anastomoses in anesthetized animals without appreciable effects on arterial blood pressure or total peripheral resistance. The drug produces contraction of vascular smooth muscle in vitro in saphenous veins in dogs and humans, but such contractions are weaker than those produced by serotonin or ergot alkaloids (eg, methysergide)., For more Mechanism of Action (Complete) data for Sumatriptan (9 total), please visit the HSDB record page. | |
Record name | Sumatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Sumatriptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
[3-[2-(dimethylamino)ethyl]]-2-[[3-[2-(dimethylamino)ethanyl]]-1H-indol-5-yl]]-N-methylmethane-sulphonamide, N-methyl[3-]-2-(methylamino)ethyl]-1H-indol-5-yl]methanesulphonamide, [3-[2-(dimethylamino)ethyl]-1-(hydroxymethyl)-1H-indol-5-yl]-N-methylmethanesulphonamide, N,N-dimethyl-2-[5-[(methylsulphamoyl)methyl]-1H-indol-3-yl]ethanamine N-oxide, For more Impurities (Complete) data for Sumatriptan (8 total), please visit the HSDB record page. | |
Record name | Sumatriptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sumatriptan | |
CAS RN |
103628-46-2 | |
Record name | Sumatriptan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103628-46-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Sumatriptan [USP:INN:BAN] | |
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Record name | Sumatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00669 | |
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Record name | Sumatriptan | |
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Record name | 1H-Indole-5-methanesulfonamide, 3-[2-(dimethylamino)ethyl]-N-methyl | |
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Record name | SUMATRIPTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
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Record name | Sumatriptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sumatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
169-170, 169-171 °C, 169 - 171 °C | |
Record name | Sumatriptan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00669 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Sumatriptan | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7742 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Sumatriptan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005037 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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